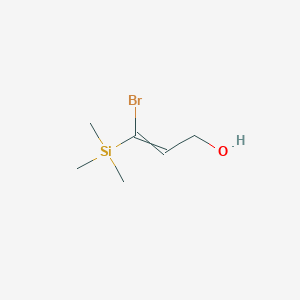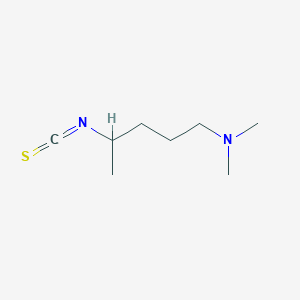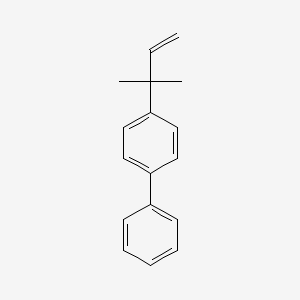
2-(Methoxymethoxy)but-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethoxy)but-3-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a methoxymethoxy group (-OCH2OCH3) attached to a but-3-ene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)but-1-ene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
2-(Methoxymethoxy)but-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2-(Methoxymethoxy)but-3-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 2-(Methoxymethoxy)but-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Butenenitrile: Similar in structure but lacks the methoxymethoxy group.
3-Butenenitrile: Another structural isomer with different functional group positioning.
Methoxyacetonitrile: Contains a methoxy group but has a different carbon backbone.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research .
特性
CAS番号 |
80680-90-6 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
2-(methoxymethoxy)but-3-enenitrile |
InChI |
InChI=1S/C6H9NO2/c1-3-6(4-7)9-5-8-2/h3,6H,1,5H2,2H3 |
InChIキー |
IOLWOSSWRKAXJB-UHFFFAOYSA-N |
正規SMILES |
COCOC(C=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)




![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)





